molecular formula C16H15N3O3 B6073761 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole

Cat. No. B6073761
M. Wt: 297.31 g/mol
InChI Key: DCVKXTAHYPWGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is known for its unique structure and interesting properties that make it a promising candidate for further research. In

Mechanism of Action

The mechanism of action of 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole is not fully understood. However, several studies have suggested that this compound may exert its biological activity by inhibiting specific enzymes or receptors in the body. For example, it has been reported that this compound may inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole. For example, this compound has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been reported to exhibit antifungal activity against Candida albicans. In addition, this compound has been shown to inhibit the growth of various tumor cell lines, including breast cancer and lung cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole in lab experiments is its unique structure and interesting properties. This compound has been shown to exhibit a wide range of biological activities, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, this compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole. One potential direction is to further investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential as a drug candidate for the treatment of Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity. Overall, the unique properties of 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole make it a promising candidate for further scientific research.

Synthesis Methods

The synthesis of 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole involves the reaction between 2-aminobenzoxazole and 2-furoylpiperazine in the presence of a suitable catalyst. The reaction is carried out under specific reaction conditions to obtain a high yield of the desired product. Several methods have been reported for the synthesis of this compound, including microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.

Scientific Research Applications

2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole has been extensively studied for its potential use in various scientific research applications. This compound has been investigated for its antibacterial, antifungal, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-15(14-6-3-11-21-14)18-7-9-19(10-8-18)16-17-12-4-1-2-5-13(12)22-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVKXTAHYPWGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.